
5-(Aminomethyl)-3-(pyridin-2-yl)-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Aminomethyl)-3-(pyridin-2-yl)-1,3-oxazolidin-2-one is a heterocyclic compound that features a unique combination of an oxazolidinone ring and a pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-(pyridin-2-yl)-1,3-oxazolidin-2-one typically involves the reaction of 2-(aminomethyl)pyridine with a suitable carbonyl compound under controlled conditions. One common method involves the use of a catalyst-free synthesis approach, which utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl substituted carbamates.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Aminomethyl)-3-(pyridin-2-yl)-1,3-oxazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
Major products formed from these reactions include various substituted oxazolidinones and pyridine derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
5-(Aminomethyl)-3-(pyridin-2-yl)-1,3-oxazolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties
Wirkmechanismus
The mechanism of action of 5-(Aminomethyl)-3-(pyridin-2-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic and biological activities, depending on the nature of the metal ion and the surrounding environment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar pyridine moiety and are known for their wide range of applications in medicinal chemistry and material science.
Pyridin-2-yl carbamates: These compounds are structurally related and are used in various synthetic methodologies.
Uniqueness
5-(Aminomethyl)-3-(pyridin-2-yl)-1,3-oxazolidin-2-one is unique due to its combination of an oxazolidinone ring and a pyridine moiety, which imparts distinct chemical and biological properties. This unique structure allows for versatile applications in different fields, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
824933-21-3 |
|---|---|
Molekularformel |
C9H11N3O2 |
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
5-(aminomethyl)-3-pyridin-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H11N3O2/c10-5-7-6-12(9(13)14-7)8-3-1-2-4-11-8/h1-4,7H,5-6,10H2 |
InChI-Schlüssel |
BDCARSVBRVSSFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(=O)N1C2=CC=CC=N2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Prop-2-en-1-yl)oxy]hex-5-en-2-ol](/img/structure/B14227149.png)
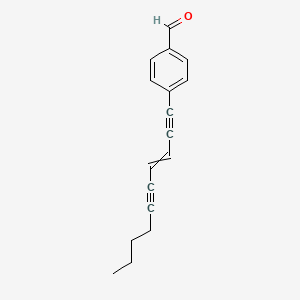

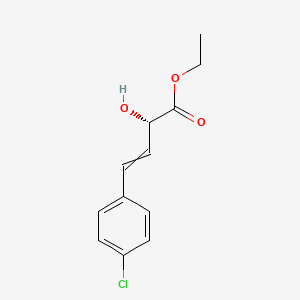
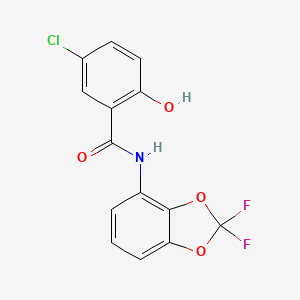
![9-Methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B14227173.png)
![Ethyl 3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate](/img/structure/B14227179.png)
![5-Hydroxy-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one](/img/structure/B14227196.png)
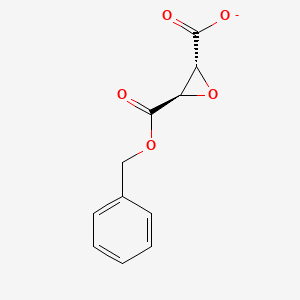
![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide](/img/structure/B14227203.png)
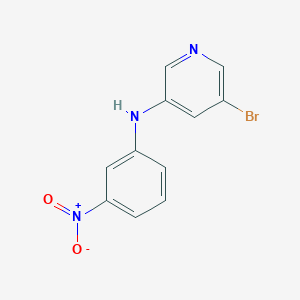

![N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine](/img/structure/B14227219.png)
![1,1'-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]dipyrrolidine](/img/structure/B14227221.png)
